Product packaging for 3-(4-Ethylphenoxy)benzaldehyde(Cat. No.:CAS No. 65781-89-7)

3-(4-Ethylphenoxy)benzaldehyde

Cat. No.: B15442531
CAS No.: 65781-89-7
M. Wt: 226.27 g/mol
InChI Key: CKVXASLUPVTEGK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B15442531 3-(4-Ethylphenoxy)benzaldehyde CAS No. 65781-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65781-89-7

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-(4-ethylphenoxy)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-12-6-8-14(9-7-12)17-15-5-3-4-13(10-15)11-16/h3-11H,2H2,1H3

InChI Key

CKVXASLUPVTEGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O

Origin of Product

United States

Contextualization Within Aromatic Aldehyde and Phenoxy Ether Chemistry

The chemical behavior of 3-(4-Ethylphenoxy)benzaldehyde is dictated by its two primary functional groups: the aromatic aldehyde and the diaryl ether linkage. Each of these imparts distinct properties and reactivity to the molecule.

The aromatic aldehyde group (-CHO) is a versatile functional group known for its reactivity. It can readily undergo a variety of chemical transformations, including:

Oxidation to form the corresponding carboxylic acid (3-(4-ethylphenoxy)benzoic acid).

Reduction to yield the benzyl (B1604629) alcohol ( (3-(4-ethylphenoxy)phenyl)methanol).

Nucleophilic addition reactions , where the aldehyde carbon is attacked by nucleophiles.

Condensation reactions , such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, to form new carbon-carbon bonds. It can also react with amines to form Schiff bases.

The phenoxy ether group , specifically a diaryl ether linkage (Ar-O-Ar'), is known for its chemical stability and structural role. jsynthchem.com This robust bond is a common feature in many natural products and synthetic compounds with important biological activities. acs.orgresearchgate.net The synthesis of such diaryl ethers is typically achieved through established methods like the Williamson ether synthesis or the Ullmann condensation. wikipedia.orgwikipedia.org

The Williamson ether synthesis for a diaryl ether would involve the reaction of a phenoxide with an aryl halide. wikipedia.orgmasterorganicchemistry.comtcichemicals.com However, this method is generally less effective for forming diaryl ethers unless the aryl halide is activated by electron-withdrawing groups. jk-sci.com

The Ullmann condensation is a more common and powerful method for constructing diaryl ether linkages. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide, often requiring high temperatures. wikipedia.org Modern advancements have led to milder reaction conditions and more efficient catalytic systems. tandfonline.commdpi.com

Significance As a Synthetic Intermediate and Advanced Molecular Scaffold

The true value of 3-(4-Ethylphenoxy)benzaldehyde lies in its potential as a building block for more complex molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

As a synthetic intermediate , this compound can be prepared through several strategic routes. The most plausible methods involve the formation of the diaryl ether bond via an Ullmann-type coupling. For instance, reacting 3-fluorobenzaldehyde (B1666160) or 3-bromobenzaldehyde (B42254) with 4-ethylphenol (B45693) in the presence of a copper catalyst would yield the target molecule. Alternatively, the coupling of 3-hydroxybenzaldehyde (B18108) with a 4-ethyl-substituted aryl halide could also be envisioned.

As an advanced molecular scaffold , the diaryl ether core of this compound is a privileged structure in medicinal chemistry and materials science. acs.org The aldehyde group serves as a convenient handle for introducing further molecular diversity. For example, it can be converted into other functional groups or used to link the scaffold to other molecular fragments, making it a valuable starting point for the synthesis of libraries of novel compounds for drug discovery and other applications. orientjchem.orgresearchgate.net

Overview of Current Research Trajectories and Identified Knowledge Gaps

Convergent and Divergent Synthetic Routesnih.govrsc.orgjsynthchem.comresearchgate.netwikipedia.orgresearchgate.netresearchgate.net

The construction of this compound can be approached through two primary strategies: convergent and divergent synthesis. wikipedia.orgresearchgate.netresearchgate.net

Divergent Synthesis: In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated. wikipedia.org For instance, a common precursor could be reacted to form an intermediate from which several different final products can be made. researchgate.net A divergent route to this compound might start with a common diaryl ether and then introduce the aldehyde group. This strategy is particularly useful for creating a library of related compounds for screening purposes. wikipedia.org

Optimization of Key Reaction Parameters in Phenoxy Ether Formation (e.g., Nucleophilic Aromatic Substitution)nih.govlibretexts.orgmdpi.comresearchgate.netwikipedia.orgosti.gov

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. This is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation. nih.govmdpi.com The efficiency of this reaction is highly dependent on several key parameters:

ParameterDescriptionImpact on Reaction
Catalyst Transition metals, particularly copper and palladium, are frequently used to facilitate the coupling of an aryl halide and a phenol (B47542). nih.govjsynthchem.com Nanocatalysts are gaining attention due to their high surface area and reactivity. nih.govrsc.orgThe choice of catalyst and its concentration can significantly influence reaction rates and yields. Ligand-free conditions are often sought to simplify the reaction mixture. nih.gov
Base A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). mdpi.comorganic-chemistry.orgThe strength and solubility of the base can affect the rate of phenoxide formation and the overall reaction kinetics.
Solvent The solvent must be able to dissolve the reactants and withstand the reaction temperature. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common choices. nih.govThe polarity and boiling point of the solvent can influence reaction rates and selectivity.
Temperature Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate. organic-chemistry.orgnih.govHigher temperatures can increase the reaction rate but may also lead to side reactions and decomposition of the product.
Leaving Group The nature of the halide on the aryl halide (I, Br, Cl) affects its reactivity. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. nih.govThe choice of leaving group can impact the required reaction conditions, with more reactive halides allowing for milder conditions.

The optimization of these parameters is crucial for maximizing the yield of the desired diaryl ether while minimizing the formation of byproducts. The presence of electron-withdrawing groups on the aryl halide can activate the ring towards nucleophilic attack, facilitating the reaction. wikipedia.org

Strategic Approaches for Benzaldehyde (B42025) Moiety Introduction (e.g., Formylation, Oxidation)rsc.orgjsynthchem.comnih.govwikipedia.orgnih.govnih.gov

Once the diaryl ether core is established, the benzaldehyde functionality can be introduced through several methods:

Formylation: This involves the direct introduction of a formyl group (-CHO) onto the aromatic ring. Several named reactions can be employed for this purpose:

Vilsmeier-Haack Reaction: This reaction uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic rings. wikipedia.org

Gattermann-Koch Reaction: This method utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate aromatic hydrocarbons. wikipedia.org

Duff Reaction: Hexamethylenetetramine is used as the formylating agent in this reaction, which is suitable for activated aromatic compounds like phenols. wikipedia.org

Rieche Formylation: Dichloromethyl methyl ether can be used to formylate aromatic compounds in the presence of a Lewis acid. wikipedia.orgacs.org

Oxidation: An alternative strategy is to start with a precursor containing a methyl group at the desired position, which is then oxidized to an aldehyde. For example, 3-(4-ethylphenoxy)toluene can be oxidized to this compound. google.com This oxidation is a challenging transformation as aldehydes are susceptible to over-oxidation to carboxylic acids. nih.govnih.gov Selective oxidation methods often employ specific catalysts and reaction conditions to control the outcome. nih.gov A patented process describes the side-chain halogenation of m-phenoxytoluene followed by a Sommelet-type reaction to yield m-phenoxybenzaldehyde. google.com

Green Chemistry Principles in Synthetic Route Designgoogle.comrsc.orgacs.org

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize waste, reduce energy consumption, and use less hazardous materials. rsc.org

Solvent-Free and Catalytic Methods for Enhanced Efficiencygoogle.comrsc.orgresearchgate.netresearchgate.net

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, where the reactants themselves act as the solvent, are highly desirable. researchgate.netresearchgate.net These reactions can often be facilitated by microwave irradiation or by using solid-supported catalysts.

The use of highly efficient and recyclable catalysts is another cornerstone of green synthesis. rsc.org Nanocatalysts, for example, offer a high surface-area-to-volume ratio, leading to increased catalytic activity and often allowing for milder reaction conditions. nih.gov The development of catalysts that can be easily separated from the reaction mixture and reused multiple times is a major focus of research. nih.gov

Atom Economy and Reaction Efficiency Maximizationacs.org

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. acs.org Reactions like additions and rearrangements are inherently more atom-economical than substitutions and eliminations.

Scale-Up Considerations and Process Intensification for Research Applications

Transitioning a synthetic route from a small-scale laboratory experiment to a larger research-scale production (i.e., gram to kilogram quantities) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. bg.ac.rs

Key Scale-Up Challenges:

Reagent Selection and Stoichiometry: Reagents that are suitable for small-scale synthesis may be too expensive, hazardous, or unavailable in bulk for larger-scale work. bg.ac.rs For instance, the use of stoichiometric amounts of expensive coupling reagents or catalysts becomes economically unviable.

Thermal Management: Exothermic reactions that are easily controlled in a small flask can generate heat much faster than it can be dissipated in a large reactor, leading to potential thermal runaway. bg.ac.rs

Work-up and Purification: Procedures like chromatographic purification that are standard in the lab are often impractical and costly for large quantities of material. bg.ac.rs Alternative purification methods such as crystallization or distillation become necessary.

Reaction Time and Volume: Simply increasing the size of the reaction vessel can lead to unacceptably long reaction times and inefficient mixing. Running reactions in highly diluted conditions results in poor reactor throughput and excessive solvent waste. bg.ac.rs

Process Intensification Strategies: Process intensification aims to develop safer, more efficient, and more sustainable chemical processes. For research-scale applications, several strategies are particularly relevant:

Continuous Flow Chemistry: Instead of running reactions in large batches, continuous flow systems process material through a tube-like reactor. This approach offers superior control over reaction parameters like temperature and mixing. rsc.org The small internal volume of flow reactors enhances safety, especially for highly exothermic or hazardous reactions. mdpi.com Photochemical and high-pressure reactions can also be performed more safely and efficiently in flow. rsc.orgmdpi.com

Catalyst Immobilization: Using heterogeneous or immobilized catalysts can simplify product purification immensely. rsc.orgsemanticscholar.org For instance, a polymer-supported catalyst can be removed by simple filtration at the end of the reaction, eliminating the need for chromatography to remove soluble metal residues. These catalysts are often recyclable, further reducing cost and waste. rsc.orgsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating. This can lead to higher yields and cleaner reaction profiles, simplifying purification.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Research-Scale Synthesis

ParameterTraditional Batch ProcessingContinuous Flow Processing
Heat TransferPoor; surface-area-to-volume ratio decreases on scale-up bg.ac.rsExcellent; high surface-area-to-volume ratio is maintained rsc.org
SafetyHigher risk with large volumes of hazardous materials and exotherms bg.ac.rsInherently safer due to small reactor volume at any given time mdpi.com
MixingCan be inefficient and non-uniform in large vesselsHighly efficient and rapid mixing
ScalabilityComplex; requires re-optimization of conditions bg.ac.rsSimpler; achieved by running the system for a longer duration ("scaling-out")
PurificationOften reliant on chromatography for high purity bg.ac.rsCan be integrated with in-line separation and purification modules

By carefully selecting an advanced synthetic methodology and employing principles of process intensification, the synthesis of this compound can be optimized for safe and efficient production at the research scale.

Electrophilic and Nucleophilic Reactions of the Aldehyde Functionality

The aldehyde group (-CHO) is a key site of reactivity in this compound, participating in a variety of addition and redox reactions.

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Imine/Schiff Base Formation: this compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl intermediate, facilitating its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org The general mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the amine, proton transfer, and finally elimination of water. masterorganicchemistry.comlibretexts.org For instance, the reaction of benzaldehyde with a primary amine like ethylamine (B1201723) rapidly forms the corresponding imine. masterorganicchemistry.com

Reaction Conditions: These reactions are often carried out in a suitable solvent, and in some cases, can be accelerated by microwave irradiation in the absence of a solvent. organic-chemistry.org The use of a mild acid catalyst is common to facilitate the dehydration step. researchgate.net

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-(4-ethylphenoxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and various chromium(VI) reagents. researchgate.netarabjchem.org The oxidation of substituted benzaldehydes to their corresponding benzoic acids has been demonstrated using tetraethylammonium (B1195904) bromochromate (TEABC) in a mixture of dimethyl formamide (B127407) (DMF) and acetic acid. arabjchem.org The reaction is first order with respect to both the aldehyde and the oxidant. arabjchem.org

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [3-(4-ethylphenoxy)phenyl]methanol. This can be achieved using various reducing agents. Hydrosilylation, for example, using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst, is an effective method for the selective reduction of aldehydes to alcohols. researchgate.net Another approach involves photoredox catalysis, which allows for the reduction of carboxylic acids (the oxidized form of the aldehyde) back to aldehydes using hydrosilane. rsc.org

The aldehyde functionality is a versatile handle for constructing new carbon-carbon bonds, which is fundamental in organic synthesis.

Aldol (B89426) Condensation: In a mixed aldol condensation, this compound, which lacks α-hydrogens, can act as the electrophilic partner for an enolizable ketone or aldehyde. libretexts.org For example, the reaction of benzaldehyde with a ketone like acetone (B3395972) in the presence of a base leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. umkc.eduyoutube.com The success of a mixed aldol reaction often depends on one partner being a good electrophilic acceptor (like benzaldehyde) while the other is a good nucleophilic donor. libretexts.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org this compound can react with a phosphonium (B103445) ylide (Wittig reagent) to yield a substituted styrene (B11656) derivative. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the reaction depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgstackexchange.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or an amine/acid catalyst system. wikipedia.orgthermofisher.com The reaction of an aromatic aldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or ethyl 4-chloro-3-oxobutanoate yields an α,β-unsaturated product. researchgate.netscielo.br The reaction can be driven to completion by removing the water formed during the reaction. thermofisher.com Ultrasound irradiation has been shown to accelerate the Knoevenagel condensation. researchgate.net

Table 1: Summary of Aldehyde-Based Reactions

Reaction Type Reactant(s) Product Type Key Conditions
Imine Formation Primary Amine Imine/Schiff Base Mild Acid Catalyst masterorganicchemistry.comresearchgate.net
Oxidation KMnO4, Cr(VI) reagents Carboxylic Acid researchgate.netarabjchem.org
Reduction Hydrosilanes Primary Alcohol Catalyst (e.g., photoredox, Lewis base) researchgate.netrsc.org
Aldol Condensation Enolizable Ketone/Aldehyde β-Hydroxy Carbonyl, α,β-Unsaturated Carbonyl Base or Acid Catalyst umkc.edumagritek.com
Wittig Reaction Phosphonium Ylide Alkene wikipedia.orgorganic-chemistry.org
Knoevenagel Condensation Active Methylene Compound α,β-Unsaturated Compound Weak Base Catalyst (e.g., piperidine) wikipedia.orgthermofisher.com

Reactivity of the Aromatic Ring Systems

The two benzene (B151609) rings in this compound can undergo various substitution reactions, with their reactivity influenced by the existing substituents.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the aromatic rings based on the electronic effects of the substituents.

Benzaldehyde Ring: The aldehyde group is a deactivating, meta-directing group. Therefore, electrophilic attack on the benzaldehyde ring of this compound is expected to occur at the positions meta to the aldehyde group (positions 2, 4, and 6), with position 5 being sterically hindered. The phenoxy group at position 3 is an ortho, para-directing group, but its influence is on the other ring.

Phenoxy Ring: The ethyl group at the para position is an activating, ortho, para-directing group. The ether oxygen is also an activating, ortho, para-directing group. Therefore, electrophilic substitution on the 4-ethylphenoxy ring is expected to occur at the positions ortho to the ether linkage (positions 2' and 6').

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are highly relevant for the synthesis of derivatives of this compound. researchgate.net These reactions typically involve an aryl halide or triflate as a precursor.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com For instance, a bromo-substituted precursor of this compound could be coupled with a boronic acid to introduce a new substituent. mdpi.com The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst. mdpi.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. mdpi.org This method could be used to introduce an alkyne substituent onto one of the aromatic rings of a halogenated derivative of this compound. mdpi.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This provides another avenue for functionalizing the aromatic rings of a halogenated precursor. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Bond Formed
Suzuki-Miyaura Aryl Halide + Organoboron Compound Palladium Catalyst + Base C-C
Sonogashira Aryl Halide + Terminal Alkyne Palladium Catalyst + Copper Co-catalyst C-C (sp2-sp)
Heck Aryl Halide + Alkene Palladium Catalyst C-C (sp2-sp2)

Cleavage and Modification of the Ether Linkage

The diaryl ether bond in this compound is relatively stable but can be cleaved under specific and often harsh reaction conditions. The modification of this linkage typically involves reactions that target the aromatic rings, which are influenced by the electronic effects of the ether oxygen.

The cleavage of diaryl ethers is generally more challenging than that of alkyl-aryl ethers. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for ether cleavage. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.comlibretexts.org In the case of this compound, cleavage would result in the formation of a phenol and an aryl halide. Due to the sp2 hybridization of the carbon atoms in the aromatic rings, the cleavage of the C-O bonds is difficult and does not readily occur. youtube.com

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers, including diaryl ethers. masterorganicchemistry.com The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack. The presence of the aldehyde group in this compound could, however, lead to side reactions, as Lewis acids can also coordinate to the carbonyl oxygen.

Another approach for the modification of the ether linkage involves enzymatic or microbial degradation. For instance, studies on the related compound 3-phenoxybenzoic acid have shown that it can be metabolized by chicken kidney microsomal preparations, leading to the cleavage of the diphenyl ether bond to form 3-hydroxybenzoic acid. nih.gov This suggests that biocatalytic approaches could potentially be developed for the specific cleavage of the ether linkage in this compound.

ReagentConditionsProductsReference
Hydroiodic Acid (HI)Excess, high temperaturePhenol and Aryl Iodide masterorganicchemistry.comlibretexts.org
Hydrobromic Acid (HBr)Excess, high temperaturePhenol and Aryl Bromide masterorganicchemistry.comlibretexts.org
Boron Tribromide (BBr₃)Anhydrous solvent, low to room temperaturePhenol and Aryl Bromide masterorganicchemistry.com

Photochemical and Electrochemical Transformations

The presence of the benzaldehyde moiety in this compound makes it susceptible to a variety of photochemical and electrochemical transformations. The aromatic rings and the ether linkage can also participate in these reactions, leading to a range of potential products.

Photochemical Transformations

The photochemistry of benzaldehyde and its derivatives is well-documented. acs.orgbeilstein-journals.orgnih.gov Upon absorption of UV light, the aldehyde can be excited to a singlet or triplet state, which can then undergo several reaction pathways.

One common photochemical reaction of aldehydes is the Paterno-Büchi reaction , which is the [2+2] photocycloaddition of a carbonyl compound to an alkene to form an oxetane. beilstein-journals.orgnih.gov In the presence of an alkene, this compound could potentially undergo this reaction.

Another potential photochemical transformation is photoreduction , where the excited aldehyde abstracts a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This can then dimerize to form a pinacol (B44631) or be further reduced to an alcohol. The intramolecular abstraction of a hydrogen atom is also a possibility, although less likely in this specific structure.

Photodecarbonylation is another known photochemical reaction of aldehydes, where the formyl group is eliminated as carbon monoxide upon irradiation, leading to the formation of a biphenyl (B1667301) derivative in this case. beilstein-journals.orgnih.gov

The following table summarizes potential photochemical transformations of this compound based on the known reactivity of related compounds.

Reaction TypeReactant(s)Product TypeReference
Paterno-Büchi ReactionAlkeneOxetane beilstein-journals.orgnih.gov
PhotoreductionHydrogen DonorPinacol or Alcohol
Photodecarbonylation-Biphenyl derivative beilstein-journals.orgnih.gov

Electrochemical Transformations

The electrochemical behavior of this compound is expected to be influenced by both the aldehyde group and the phenoxy moiety. The aldehyde group is readily reducible at a cathode. The electrochemical reduction of benzaldehydes in aprotic solvents typically proceeds via a one-electron transfer to form a radical anion, which can then dimerize or be further reduced. gre.ac.uk In protic media, the two-electron reduction to the corresponding alcohol, 3-(4-ethylphenoxy)benzyl alcohol, is expected.

The phenoxy group can be susceptible to electrochemical oxidation at an anode. The oxidation of diphenyl ethers can lead to the formation of radical cations, which can undergo various follow-up reactions, including coupling or cleavage. An electrochemical approach for the detection of the related 3-phenoxybenzaldehyde (B142659) has been developed, which relies on its direct oxidation catalyzed by laccase enzymes on a gold electrode. mdpi.com This indicates the susceptibility of the phenoxy moiety to oxidation.

The table below outlines potential electrochemical transformations of this compound.

ElectrodeTransformationProduct TypeReference
CathodeReduction of aldehydeAlcohol or Pinacol gre.ac.uk
AnodeOxidation of phenoxy groupRadical cation, coupling products mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of 3-(4-Ethylphenoxy)benzaldehyde in solution. Both ¹H and ¹³C NMR spectra offer critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, the aldehyde proton characteristically appears as a singlet at a downfield chemical shift, typically around 9.9 ppm, due to the deshielding effect of the carbonyl group. allfordrugs.com The protons on the aromatic rings exhibit complex splitting patterns in the aromatic region (approximately 6.5-8.5 ppm). allfordrugs.com The ethyl group presents a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the neighboring oxygen atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aldehydic carbon resonates at a significantly downfield position. The carbons of the two aromatic rings and the ethyl group can be distinguished based on their chemical shifts and by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups. uvic.ca

Proton/CarbonExpected Chemical Shift (ppm)Multiplicity
Aldehyde H~9.9Singlet
Aromatic H~6.5-8.5Multiplet
-CH₂- (Ethyl)VariesQuartet
-CH₃ (Ethyl)VariesTriplet
Aldehyde CDownfieldN/A
Aromatic CVariesN/A
-CH₂- C (Ethyl)VariesN/A
-CH₃ C (Ethyl)VariesN/A

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, multi-dimensional NMR techniques are indispensable. youtube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings and between the methylene and methyl protons of the ethyl group, confirming their connectivity. uvic.ca

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.comsdsu.edu This is crucial for assigning the signals of each carbon atom in the aromatic rings and the ethyl group by linking them to their known proton resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is particularly useful for establishing the connectivity between the two aromatic rings through the ether linkage and the position of the aldehyde and ethyl groups on their respective rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. utoronto.ca This is valuable for determining the preferred conformation of the molecule in solution, such as the dihedral angle between the two aromatic rings. researchgate.net

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is sensitive to the local environment of the nuclei and can distinguish between different crystalline forms, or polymorphs, which may have distinct physical properties. By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can gain insights into the molecular packing and intermolecular interactions within the crystal lattice.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde group. mdpi.com The C-H stretching vibrations of the aromatic rings and the ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C ether linkage would exhibit stretching vibrations in the 1200-1250 cm⁻¹ region. esisresearch.orgscialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also observable. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained. mdpi.com

These techniques are also sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
C=O (Aldehyde)Stretching1680-1700FT-IR, Raman
Aromatic C-HStretching3000-3100FT-IR, Raman
Aliphatic C-H (Ethyl)Stretching2850-2960FT-IR, Raman
C-O-C (Ether)Asymmetric Stretching1200-1250FT-IR

X-Ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule in the solid state. wordpress.comrcsb.orgnih.gov By diffracting X-rays through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles. nih.gov This method provides an unambiguous confirmation of the molecular connectivity and conformation. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions like π-π stacking between the aromatic rings, which can influence the material's bulk properties.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. nih.gov By analyzing the fragments, it is possible to deduce the connectivity of the molecule, confirming the presence of the ethylphenoxy and benzaldehyde (B42025) moieties. These techniques are also highly sensitive and can be used to identify and quantify the compound in complex mixtures.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives

While this compound itself is not chiral, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for characterizing any chiral derivatives of this compound. nih.govrsc.org If a chiral center were introduced into the molecule, ECD and VCD could be used to determine the absolute configuration of the stereocenters by comparing the experimental spectra with those predicted from quantum chemical calculations. researchgate.netmdpi.com These methods are based on the differential absorption of left and right circularly polarized light and provide unique fingerprints for chiral molecules.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. techniques-ingenieur.fr These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, offering insights into its stability, geometry, and reactivity. techniques-ingenieur.frsigmaaldrich.com Methods like DFT, particularly with functionals like B3LYP, and ab initio calculations are used to optimize molecular geometries and predict a wide range of properties. sinica.edu.twyoutube.com

For 3-(4-Ethylphenoxy)benzaldehyde, DFT calculations, for instance using the M06-2X functional with a def2-TZVP basis set, would be employed to find the most stable (lowest energy) three-dimensional arrangement of its atoms. techniques-ingenieur.fr These optimized geometries are the foundation for all further computational analysis. techniques-ingenieur.frnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. nih.govyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sigmaaldrich.comyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, which can donate electron density. In contrast, the LUMO is likely centered on the benzaldehyde (B42025) moiety, specifically the carbonyl group, which is electron-withdrawing and thus electrophilic. nih.govacs.org The interaction and energy gap between these orbitals govern the molecule's chemical behavior. Theoretical calculations for similar benzaldehyde derivatives, such as 3- and 4-nitrobenzaldehyde (B150856) oximes, have successfully used DFT (B3LYP/6-311++G(d,p)) to simulate HOMO-LUMO energies and analyze their electronic properties. sinica.edu.tw An analogous analysis for this compound would provide quantitative values for its electronic character.

Table 1: Representative Frontier Orbital Data for Aromatic Aldehydes Note: This table presents hypothetical data for this compound based on typical values for similar aromatic systems to illustrate the expected results from a DFT calculation. Actual values would require specific computation.

ParameterValue (eV)Description
EHOMO -6.2Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO -1.8Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4Energy difference between HOMO and LUMO; relates to chemical stability and reactivity. youtube.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. sigmaaldrich.comepa.gov It is invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic or nucleophilic attack. sigmaaldrich.comyoutube.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.com

For this compound, an MEP map would highlight specific reactive centers. The most negative potential is expected around the oxygen atom of the carbonyl group, making it a primary site for protonation or interaction with Lewis acids. The aldehyde hydrogen and the aromatic protons would exhibit positive potential. Such maps can be computed using methods like AM1 or DFT. epa.gov Studies on related flavone (B191248) derivatives have shown a direct correlation between the MEP map and biological activity, demonstrating the predictive power of this technique. epa.gov The map helps rationalize electrostatic complementarity in molecular recognition processes. researchgate.net

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

This compound is a flexible molecule due to the rotational freedom around the ether linkage (C-O-C) and the ethyl group's C-C single bond. Understanding its preferred three-dimensional shapes, or conformations, is crucial as these can influence its physical properties and biological activity.

Molecular Mechanics (MM) methods, using force fields like MMFF94x, provide a computationally efficient way to explore the potential energy surface of a molecule. techniques-ingenieur.fr By systematically rotating the key dihedral angles, a conformational search can identify low-energy, stable conformers. For this molecule, the key dihedral angles would be C(ar)-O-C(ar)-C(ar) and C(ar)-C-C-H.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. youtube.com An MD simulation would reveal how the molecule flexes, bends, and rotates in a realistic environment, providing insight into the relative populations of different conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor binding site. youtube.com The analysis of MD trajectories can identify the most probable conformations and the dynamic interplay between different parts of the molecule. youtube.com

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction mechanism can be mapped out. Transition state theory allows for the calculation of activation energies, which determine the rate of a reaction.

For this compound, a key reaction is the nucleophilic addition to the carbonyl group. Theoretical calculations, often using DFT methods like M06-2X, can be used to model the approach of a nucleophile to the aldehyde. These calculations can locate the transition state structure—the highest energy point along the reaction coordinate—and determine the activation barrier. For example, studies on the reactions of benzaldehyde have identified transition states for processes like radical formation and dissociation. A similar computational approach for this compound would clarify its reactivity with various reagents, providing insights that are difficult to obtain experimentally.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data. youtube.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(2d,2p)), can provide theoretical chemical shifts that show excellent correlation with experimental values. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its optimized geometry. Comparing these predicted shifts with an experimental spectrum would aid in the definitive assignment of each resonance.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. sinica.edu.twnih.gov While calculated frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors, leading to very accurate predictions. youtube.com This analysis for this compound would allow for the assignment of every band in its IR and Raman spectra to a specific molecular motion (e.g., C=O stretch, C-O-C stretch, aromatic C-H bend).

Table 2: Predicted Spectroscopic Data for this compound Note: This table shows representative predicted values based on calculations for analogous compounds like other benzaldehyde derivatives. sinica.edu.tw Actual values would require specific computation.

ParameterPredicted ValueAssignment
¹³C NMR Shift ~192 ppmAldehyde Carbonyl (C=O)
¹H NMR Shift ~9.9 ppmAldehyde Proton (CHO)
IR Frequency ~1705 cm⁻¹C=O Stretching Vibration
IR Frequency ~1240 cm⁻¹Aryl-O-Aryl Asymmetric Stretch

In Silico Design of Novel Derivatives with Tailored Chemical Properties

A major advantage of computational chemistry is its ability to perform in silico (computer-based) design of new molecules. By starting with a lead compound like this compound, chemists can computationally introduce various substituents at different positions and evaluate their effect on the molecule's properties.

Strategic Derivatization and Analog Synthesis

Synthesis of Substituted Aryl Ethers

The foundational diaryl ether linkage in 3-(4-ethylphenoxy)benzaldehyde is typically constructed through well-established synthetic methodologies. The Ullmann condensation, a copper-catalyzed reaction, is a prominent method for forming the C-O bond between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org In a typical synthesis of the core structure, 3-hydroxybenzaldehyde (B18108) would be coupled with a 4-ethyl-substituted aryl halide in the presence of a copper catalyst. wikipedia.orgresearchgate.net Modern variations of the Ullmann reaction may employ soluble copper catalysts and ligands to achieve the transformation under milder conditions. organic-chemistry.org

Another common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl or aryl halide. orientjchem.org In this context, the sodium or potassium salt of 3-hydroxybenzaldehyde could be reacted with 4-ethylbromobenzene. The efficiency of these reactions can be influenced by factors such as the choice of solvent, base, and temperature.

Table 1: Common Synthetic Routes for Diaryl Ether Formation

ReactionReactantsKey ConditionsReference
Ullmann Condensation3-Hydroxybenzaldehyde and 4-Ethyl-substituted aryl halideCopper catalyst, high temperature wikipedia.orgorganic-chemistry.org
Williamson Ether SynthesisSalt of 3-hydroxybenzaldehyde and 4-EthylbromobenzeneInert solvent, base orientjchem.org

Functionalization at the Benzaldehyde (B42025) Moiety (e.g., Oximes, Hydrazones, Acids, Alcohols)

The aldehyde group of this compound is a hub of reactivity, allowing for a wide array of chemical transformations. ontosight.ai

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde to an oxime. byjus.comijprajournal.comnih.govwikipedia.orgresearchgate.net This reaction is typically carried out in a weakly acidic medium and results in the formation of this compound oxime. byjus.com

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. nih.govnih.govjapsonline.comrsc.org For example, reacting this compound with 4-methylphenylhydrazine (B1211910) would produce benzaldehyde (4-methylphenyl)hydrazone derivatives. sigmaaldrich.com

Acids: The aldehyde can be oxidized to a carboxylic acid, 3-(4-ethylphenoxy)benzoic acid, using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.

Alcohols: Reduction of the aldehyde group, typically with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, affords the corresponding primary alcohol, [3-(4-ethylphenoxy)phenyl]methanol.

Table 2: Functionalization Reactions of the Benzaldehyde Moiety

DerivativeReagent(s)ProductReference
OximeHydroxylamine (NH₂OH)This compound oxime byjus.comwikipedia.org
HydrazoneHydrazine or substituted hydrazinesThis compound hydrazone nih.govjapsonline.com
Carboxylic AcidPotassium permanganate or Chromium trioxide3-(4-Ethylphenoxy)benzoic acid
AlcoholSodium borohydride or Lithium aluminum hydride[3-(4-Ethylphenoxy)phenyl]methanol

Development of Heterocyclic Analogs Incorporating the Benzylphenyl Ether Core

The this compound scaffold can be incorporated into various heterocyclic ring systems. For instance, derivatives of this compound can serve as precursors for the synthesis of 1,3,4-thiadiazoles. researchgate.net This often involves the reaction of a thiosemicarbazide (B42300) derivative of the benzaldehyde with a cyclizing agent. The resulting heterocyclic analogs possess a distinctly different chemical architecture, which can lead to new biological or material properties. The synthesis of benzoxazole (B165842) derivatives has also been reported using a related compound, 3-(4-methylphenoxy)benzaldehyde, suggesting a potential pathway for the ethyl-substituted analog. sigmaaldrich.comsigmaaldrich.com

Combinatorial Chemistry Approaches for Focused Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of a large number of derivatives from a common scaffold. nih.govspringernature.com Starting with this compound, a focused library can be created by reacting it with a diverse set of building blocks. For example, a library of hydrazones can be synthesized by reacting the aldehyde with a collection of different hydrazides. nih.govrsc.org Similarly, a library of substituted ethers could be generated by employing a range of substituted phenols in the initial Ullmann or Williamson ether synthesis. This "libraries from libraries" approach allows for the systematic exploration of structure-activity relationships. nih.gov The use of virtual combinatorial libraries, where components reversibly self-assemble, also presents a novel strategy for identifying lead compounds. nih.gov

Design of Tagged or Labeled Derivatives for Analytical Applications

For analytical and diagnostic purposes, derivatives of this compound can be designed with specific tags or labels. This can include the incorporation of fluorescent moieties, radioisotopes, or affinity tags like biotin. For example, a fluorescent tag could be attached to the molecule to enable its detection and quantification in biological systems. researchgate.net The synthesis of such labeled compounds often involves modifying one of the functional groups, such as the aldehyde or a hydroxyl group on one of the aromatic rings, with the desired tag. These tagged derivatives are invaluable tools for studying the distribution, metabolism, and mechanism of action of the parent compound.

Applications in Advanced Organic Synthesis and Materials Research

Building Block for Complex Molecule Synthesis (as a Synthon in Multistep Pathways)

In the realm of organic chemistry, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 3-(4-Ethylphenoxy)benzaldehyde serves as a valuable synthon, providing a diaryl ether scaffold that can be elaborated into more complex structures through multistep reaction sequences. vapourtec.comyoutube.com The aldehyde functional group is particularly useful, as it can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, aldehydes are key components in reactions such as the Wittig reaction, aldol (B89426) condensations, and multicomponent reactions, which are fundamental strategies for building molecular complexity. sigmaaldrich.compsu.edursc.org A notable application for a closely related compound, 3-(4-methylphenoxy)benzaldehyde, is in the synthesis of benzoxazole (B165842) derivatives, which form the core of the mannopeptimycin glycopeptide antibiotics. sigmaaldrich.com This highlights the potential of phenoxy benzaldehydes like the 3-(4-ethylphenoxy) variant to serve as crucial starting materials for the synthesis of biologically active compounds and other high-value molecules. The presence of the 4-ethylphenoxy group also allows for structural modifications that can fine-tune the properties of the final product.

Precursor for Advanced Polymer and Oligomer Architectures

The structural features of this compound make it a promising monomer for the synthesis of advanced polymers and oligomers with tailored properties.

Incorporation into Polymeric Backbones via Condensation Polymerization

Condensation polymerization is a process where monomers join together, losing small molecules such as water. The aldehyde group of this compound is capable of reacting with various other functional groups, such as amines, to form new linkages. For example, reaction with a diamine could lead to the formation of a polyazomethine (a polymer containing carbon-nitrogen double bonds) backbone. In such a polymer, the 3-(4-ethylphenoxy) unit would be regularly incorporated along the main chain, influencing the polymer's thermal stability, solubility, and mechanical properties. This approach allows for the creation of polymers with a high aromatic content, which often translates to enhanced thermal and chemical resistance.

Design of Side-Chain Functionalized Polymers with Specific Chemical Properties

Alternatively, the aldehyde group can be used as the primary point of polymerization, leaving the 4-ethylphenoxy group as a pendant side chain. The nature of the side chains in a polymer has a profound impact on its macroscopic properties. nih.gov The bulky and relatively non-polar 4-ethylphenoxy side chain would be expected to increase the polymer's hydrophobicity and influence its chain packing and morphology. nih.gov This can affect properties such as the glass transition temperature, crystallinity, and solubility in organic solvents. By carefully selecting co-monomers, it is possible to design polymers where these side chains create specific microenvironments or confer particular chemical functionalities.

Ligand Design for Organometallic Catalysis and Coordination Chemistry

The development of novel ligands is crucial for advancing the field of organometallic catalysis. Ligands coordinate to a central metal atom, and their electronic and steric properties are key to controlling the catalyst's activity and selectivity. This compound can serve as a precursor for the synthesis of sophisticated ligands.

The aldehyde group can be readily transformed into other coordinating groups. For example:

Reductive amination can convert the aldehyde into an amine, which can then be further functionalized.

Reaction with hydrazines can form hydrazones, which are effective chelating agents. researchgate.net

Reduction to an alcohol provides a hydroxyl group for coordination.

By combining these transformations with the existing ether oxygen, it is possible to design multidentate ligands. For instance, a ligand could be synthesized where a metal center is coordinated by the ether oxygen and a newly introduced nitrogen or oxygen atom, creating a stable chelate ring. Such ligands are essential for a wide range of catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations. The 4-ethylphenyl group can also be modified to further tune the steric and electronic environment around the metal center.

Role as a Chemical Probe for Mechanistic Studies in In Vitro Systems

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. nih.gov The reactivity of the aldehyde group makes this compound a potential candidate for use as a chemical probe in in vitro settings. Aldehydes can react selectively with certain nucleophiles, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins.

This reactivity can be exploited to:

Map enzyme active sites: By observing where the molecule binds to a protein, researchers can gain insights into the structure and function of the active site.

Study reaction mechanisms: The molecule can be used to trap reactive intermediates or to report on the chemical environment of a binding pocket. nih.gov

Develop inhibitors: Covalent modification of a key residue in an enzyme's active site by the aldehyde group can lead to irreversible inhibition.

The diaryl ether structure provides a stable and readily detectable scaffold for these studies. The related compound, 3-(4-methylphenoxy)benzaldehyde, has been used in the synthesis of complex heterocyclic structures, demonstrating the utility of this chemical framework in targeted chemical transformations. sigmaaldrich.com

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, can guide the spontaneous self-assembly of molecules into ordered, functional structures.

This compound possesses several features that make it suitable for applications in supramolecular chemistry:

Aromatic Rings: The two phenyl rings can participate in π-π stacking interactions, where the electron clouds of adjacent rings attract each other, leading to ordered packing. vu.nl

Hydrogen Bond Acceptor: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, interacting with suitable donor molecules.

Dipolar Character: The polar aldehyde group introduces a dipole moment, which can influence intermolecular organization.

These non-covalent interactions can direct the self-assembly of this compound molecules into larger architectures such as liquid crystals, gels, or other organized materials. The specific shape and electronic properties of the molecule will dictate the geometry and stability of the resulting supramolecular structures.

Development of Fluorescent and Chromogenic Chemical Sensors

Scientific literature available through public search channels does not currently detail the specific application of this compound in the development of fluorescent or chromogenic chemical sensors.

The general principle for using aldehyde-containing compounds in fluorescent sensors often involves a reaction with a fluorophore that has an amino group. This reaction forms an imine, which can alter the electronic properties of the fluorophore and lead to a "turn-on" fluorescence signal. This mechanism is employed for the detection of various aldehydes. However, specific studies detailing the use of this compound as the target analyte or as a building block for such a sensor are not presently found in the surveyed literature.

Use as a Passivator or Additive in Optoelectronic Materials Development

There is currently no information available in the public scientific domain regarding the use of this compound as a passivator or additive in the development of optoelectronic materials, such as perovskite solar cells or organic light-emitting diodes (OLEDs).

In the context of optoelectronics, passivators are used to cure defects on the surface of materials to improve their efficiency and stability. Additives can be incorporated into material formulations to influence crystal growth, film morphology, or electronic properties. While molecules with ether and carbonyl functional groups are explored for these purposes due to their potential to coordinate with metal ions or interact with surfaces, specific research applying this compound in this context has not been identified in available resources.

Emerging Research Directions and Future Outlook for 3 4 Ethylphenoxy Benzaldehyde

The chemical compound 3-(4-Ethylphenoxy)benzaldehyde, a diaryl ether with a reactive aldehyde group, sits (B43327) at the intersection of several key areas in modern chemical synthesis and materials science. While its direct applications are still being explored, its structural motifs suggest significant potential. Future research is poised to unlock this potential by focusing on innovative synthetic methodologies, novel applications in materials, and sustainable production strategies. This article explores the emerging research directions and future outlook for this promising molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Ethylphenoxy)benzaldehyde?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or alkylation of phenolic precursors. For example:

  • Alkylation : Reacting 4-ethylphenol with a benzaldehyde derivative (e.g., 3-bromobenzaldehyde) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at reflux temperatures (~120°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
    • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts.

Q. How is the structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆ or CDCl₃) reveals peaks for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and ethylphenoxy substituents (e.g., CH₂CH₃ triplet at ~1.2 ppm) .

  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) .

  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and substituent orientation .

    Table 1. Example Characterization Data

    TechniqueKey Peaks/ParametersReference
    ¹H-NMR (400 MHz)δ 10.02 (s, 1H, CHO), 7.85–6.90 (m, 8H, Ar-H)
    IR1705 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O)

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Methodology :

  • Intermediate Synthesis : Used to prepare hydrazones, Schiff bases, or heterocyclic derivatives via condensation with amines/hydrazines (e.g., refluxing in ethanol with acetic acid catalyst) .
  • Biological Screening : Derivatives are tested for antimicrobial activity (e.g., MIC assays) or enzyme inhibition (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, microwave-assisted synthesis may reduce reaction time vs. conventional reflux .
  • Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted phenol or oxidation byproducts) and adjust purification protocols .
    • Data Contradictions : Conflicting yields may arise from solvent purity or moisture sensitivity; ensure anhydrous conditions and inert atmosphere.

Q. What computational tools predict the reactivity of this compound in drug design?

  • Methodology :

  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with biological activity using software like MOE or Schrödinger .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. The aldehyde group may form hydrogen bonds with catalytic residues .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme assays.

Q. How does the steric/electronic profile of this compound influence its utility in materials science?

  • Methodology :

  • DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents .
  • Crystal Engineering : Analyze packing motifs (e.g., π-π stacking, CH-π interactions) via Mercury software to design functional materials .
    • Advanced Characterization : Variable-temperature XRD studies reveal phase transitions or polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.